2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of oxadiazole and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a phenoxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups attached to the oxadiazole or piperazine rings .
Scientific Research Applications
2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine moiety but differs in the other substituents.
Uniqueness
The uniqueness of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE lies in its combination of the oxadiazole and piperazine rings, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C22H24N4O3/c1-16-3-5-17(6-4-16)21-23-22(29-24-21)18-7-9-19(10-8-18)28-15-20(27)26-13-11-25(2)12-14-26/h3-10H,11-15H2,1-2H3 |
InChI Key |
RCZORKLKCPZXMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.